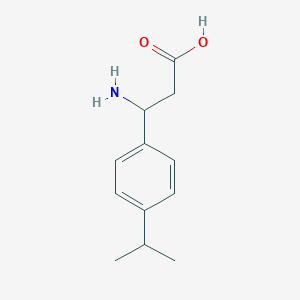

3-Amino-3-(4-isopropylphenyl)propionic acid

Description

BenchChem offers high-quality 3-Amino-3-(4-isopropylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-isopropylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDCVKSGZNDEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377386 | |

| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-53-4 | |

| Record name | β-Amino-4-(1-methylethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-isopropylphenyl)propionic acid

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-isopropylphenyl)propionic acid, a β-amino acid, serves as a critical building block in medicinal and pharmaceutical chemistry.[1][2] Its structural motif is found in various pharmacologically active compounds. This guide provides a comprehensive technical overview of the primary synthesis pathways for this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore the classic Rodionov reaction and pathways involving Knoevenagel condensation, offering field-proven insights to inform experimental design and process optimization.

Strategic Overview: Retrosynthetic Analysis

A logical approach to designing the synthesis of 3-Amino-3-(4-isopropylphenyl)propionic acid begins with a retrosynthetic analysis. The primary disconnection strategy targets the C-C and C-N bonds formed at the β-position, leading back to simple, commercially available starting materials. The most direct approach involves a three-component condensation, characteristic of the Rodionov reaction, which disconnects the molecule into 4-isopropylbenzaldehyde, malonic acid, and an ammonia source.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Rodionov Reaction

The Rodionov reaction is a robust and widely utilized method for the synthesis of β-amino acids.[3][4] It involves the condensation of an aldehyde with malonic acid and an ammonia source, typically ammonium acetate, in an alcoholic solvent.[4] The isopropyl group on the phenyl ring is an electron-donating group, which generally favors the formation of the desired β-amino acid.[1]

Mechanistic Insight

The reaction mechanism is understood to proceed through two competing pathways. The primary, desired pathway involves the initial formation of an imine from 4-isopropylbenzaldehyde and ammonia, followed by a Knoevenagel-type condensation with the enolate of malonic acid. Subsequent decarboxylation yields the target β-amino acid. A competing pathway involves the initial Knoevenagel condensation of the aldehyde with malonic acid to form an α,β-unsaturated dicarboxylic acid, which can then undergo a Michael addition with ammonia. Solvent polarity and reactant stoichiometry can influence which pathway predominates.[1]

Experimental Protocol

This protocol is a representative example for the synthesis of 3-amino-3-arylpropionic acids via the Rodionov reaction.[1][5]

Materials:

-

4-Isopropylbenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

1-Butanol or Ethanol

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-isopropylbenzaldehyde (1 eq.), malonic acid (1.1-1.5 eq.), and ammonium acetate (2.0-2.5 eq.).

-

Add 1-butanol or ethanol as the solvent. The volume should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to reflux (typically 80-120°C depending on the solvent) with vigorous stirring.[5] The reaction progress can be monitored by the cessation of CO2 evolution.[5] Reflux is typically maintained for 2-24 hours.[1]

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product sequentially with boiling 1-butanol, boiling ethanol, and finally water to remove unreacted starting materials and side products.[5]

-

Dry the purified white solid product in a vacuum oven at 80-100°C.

Synthesis Workflow Diagram

Caption: Workflow for the Rodionov synthesis.

Alternative Pathway: Knoevenagel Condensation Route

An alternative and highly effective strategy involves a multi-step sequence beginning with a Knoevenagel condensation.[6][7] This approach offers greater control over the intermediates and can sometimes lead to higher overall yields, albeit with more synthetic steps.

Mechanistic and Procedural Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6]

Step 1: Knoevenagel Condensation 4-Isopropylbenzaldehyde is condensed with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a weak base catalyst (e.g., piperidine, ammonium acetate).[6][8] This reaction forms an α,β-unsaturated intermediate, 2-cyano-3-(4-isopropylphenyl)acrylic acid or its ester.

Step 2: Michael Addition & Reduction The unsaturated intermediate can then undergo a Michael addition with an amine source. More commonly, the double bond and the nitrile group are reduced. A common method is catalytic hydrogenation (e.g., using H2/Pd-C or Raney Nickel), which reduces both the C=C double bond and the nitrile (C≡N) to an amine (CH2-NH2).

Step 3: Hydrolysis If an ester or dinitrile was used as the starting active methylene compound, a final hydrolysis step (acidic or basic) is required to convert the ester/nitrile group into the desired carboxylic acid.

Synthesis Workflow Diagram

Caption: Multi-step synthesis via Knoevenagel condensation.

Comparative Analysis of Synthesis Routes

The choice of synthesis pathway often depends on factors such as available equipment, cost of reagents, desired scale, and tolerance for multi-step procedures.

| Parameter | Rodionov Reaction | Knoevenagel Condensation Route |

| Number of Steps | One-pot synthesis[1][2] | Multi-step (typically 2-3 steps) |

| Simplicity | High (simple procedure) | Moderate (requires isolation of intermediates) |

| Starting Materials | Inexpensive and readily available[9] | Readily available, but may be slightly more expensive |

| Potential Yield | Moderate to good (17-70% reported for aryl analogs)[1] | Can be higher overall, but depends on each step's efficiency |

| Scalability | Generally good for large-scale production | Less attractive for large scale due to multiple steps[10] |

| Control | Less control over side-product formation | Better control over reaction pathway |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: The primary method of purification for the crude product is recrystallization . Given its zwitterionic nature, solubility can be manipulated with pH. Washing with various organic solvents is also effective for removing less polar impurities.[5]

-

Characterization: Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Spectra are typically recorded in solvents like D₂O or CD₃OD.[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm purity.[11]

-

Conclusion

The synthesis of 3-Amino-3-(4-isopropylphenyl)propionic acid is most commonly and efficiently achieved via a one-pot Rodionov reaction, which offers simplicity and uses readily available starting materials. For applications requiring higher purity and more controlled synthesis, a multi-step approach commencing with a Knoevenagel condensation provides a viable alternative. The selection of the optimal pathway should be guided by a thorough evaluation of yield, scalability, operational simplicity, and economic factors. Further research may focus on developing catalytic asymmetric methods to directly access enantiopure forms of this valuable β-amino acid.[12]

References

-

Fok, K., et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

- Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof.

- 3-amino-3-arylpropionic acid and preparation method thereof.

-

Fok, K., et al. (2002). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. Request PDF on ResearchGate. [Link]

- Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Afanasenko, A., et al. (2019). Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. ResearchGate. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Kulakov, I. V., et al. (2016). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]

-

The Knoevenagel Condensation. Organic Reactions. [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF on ResearchGate. [Link]

-

The condensation of aldehydes with malonic acid. University of Cape Town Libraries. [Link]

-

Zlotin, S. G., et al. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. [Link]

-

Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate. [Link]

-

Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. ResearchGate. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. CN101982458A - 3-amino-3-arylpropionic acid and preparation method thereof - Google Patents [patents.google.com]

- 10. WO2000056715A1 - Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-isopropylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-isopropylphenyl)propionic acid is a substituted β-amino acid with a structure that holds potential interest for pharmaceutical and chemical research. Its unique combination of an amino group, a carboxylic acid, and a substituted phenyl ring makes it a versatile building block in medicinal chemistry and material science.[1] Understanding the physicochemical properties of this molecule is paramount for its effective application, particularly in drug discovery, where properties such as acidity, lipophilicity, and solubility govern a compound's pharmacokinetic and pharmacodynamic behavior.[2][3][4][5][6] This guide provides a comprehensive overview of the core physicochemical characteristics of 3-Amino-3-(4-isopropylphenyl)propionic acid, detailed experimental protocols for their determination, and a discussion of their relevance in a research and development context.

Chemical Identity and Basic Properties

3-Amino-3-(4-isopropylphenyl)propionic acid, also known by its CAS Number 117391-53-4, is a solid at room temperature.[7][8] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₂H₁₇NO₂ | [7][8] |

| Molecular Weight | 207.27 g/mol | [7][8] |

| CAS Number | 117391-53-4 | [7][9] |

| Physical Form | Solid | [8] |

| Boiling Point | 243°C | [7] |

Ionization Constant (pKa)

The ionization constant (pKa) is a critical parameter that describes the extent of ionization of a molecule at a given pH. For an amino acid like 3-Amino-3-(4-isopropylphenyl)propionic acid, there will be at least two pKa values corresponding to the carboxylic acid and the amino group. These values are fundamental to understanding its solubility, absorption, distribution, and receptor binding characteristics.[10]

Predicted pKa Values

In the absence of experimental data, computational methods can provide valuable estimates of pKa values.[2][3][4][11] The predicted pKa values for 3-Amino-3-(4-isopropylphenyl)propionic acid are presented below. It is crucial to note that these are theoretical predictions and experimental verification is recommended for definitive characterization.

| Ionizable Group | Predicted pKa | Computational Tool |

| Carboxylic Acid (-COOH) | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., ChemAxon] |

| Amino Group (-NH₂) | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., ChemAxon] |

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[12] The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3-Amino-3-(4-isopropylphenyl)propionic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1 mL).

-

pH Measurement: After each addition of titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

-

Titration with Base: In a separate experiment, or by back-titration, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, recording the pH after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase. It is a key determinant of a drug's ability to cross biological membranes and its overall pharmacokinetic profile.[6]

Predicted logP Value

Computational models provide a rapid means of estimating logP.[6][13][14] The predicted octanol-water partition coefficient for 3-Amino-3-(4-isopropylphenyl)propionic acid is provided below. This value should be considered an estimate pending experimental validation.

| Parameter | Predicted Value | Computational Tool |

| logP | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., Molinspiration][15] |

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of logP.[16][17][18]

-

Solvent Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD for ionizable compounds). Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of 3-Amino-3-(4-isopropylphenyl)propionic acid in the pre-saturated aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[5] Poor aqueous solubility can be a major hurdle in drug development.

Predicted Aqueous Solubility

Computational tools can provide an early indication of a compound's solubility.[5][16][17][19][20] The predicted aqueous solubility of 3-Amino-3-(4-isopropylphenyl)propionic acid is given below. Experimental verification is essential for accurate formulation development.

| Parameter | Predicted Value (logS) | Computational Tool |

| Aqueous Solubility | [Placeholder for predicted value] | [Name of a suitable prediction tool, e.g., ALOGPS][18] |

Experimental Determination of Aqueous Solubility: Thermodynamic Shake-Flask Method

The thermodynamic shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[21][22]

-

Sample Preparation: Add an excess amount of solid 3-Amino-3-(4-isopropylphenyl)propionic acid to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for thermodynamic aqueous solubility determination.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity; pure crystalline solids typically have a sharp melting point range, whereas impurities tend to lower and broaden the melting range.

Experimental Determination of Melting Point: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid compound.[5][6][11][13][19]

-

Sample Preparation: Ensure the sample of 3-Amino-3-(4-isopropylphenyl)propionic acid is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used initially to approximate the melting point, followed by a slower rate (1-2°C per minute) as the expected melting point is approached.

-

Observation: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Caption: Workflow for melting point determination by the capillary method.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[23][24][25][26]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the benzylic proton, and the methylene protons of the propionic acid backbone. The chemical shifts and coupling patterns of these signals would provide valuable structural information.[24]

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the isopropyl group, the carbonyl carbon, and the aliphatic carbons of the propionic acid chain.[27]

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-3-(4-isopropylphenyl)propionic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7][15][20][28][29] The IR spectrum of 3-Amino-3-(4-isopropylphenyl)propionic acid is expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

N-H stretch of the amino group (around 3300-3500 cm⁻¹)

-

C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹)

-

C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)

-

C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[2][10][27][30][31] For 3-Amino-3-(4-isopropylphenyl)propionic acid, mass spectrometry would confirm the molecular weight of 207.27 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₁₂H₁₇NO₂. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion and Ionization: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Interpret the resulting mass spectrum to determine the molecular weight and analyze fragmentation patterns.

Conclusion

The physicochemical properties of 3-Amino-3-(4-isopropylphenyl)propionic acid are essential for its application in research and development, particularly in the pharmaceutical sciences. This guide has provided an overview of its key properties, including predicted values for pKa, logP, and aqueous solubility, along with detailed, field-proven protocols for their experimental determination. The outlined spectroscopic methods will be crucial for the structural confirmation and purity assessment of this compound. By understanding and applying the principles and methodologies described herein, researchers can effectively characterize this molecule and unlock its full potential in their scientific endeavors.

References

-

Rupp, M., Körner, R., & Tetko, I. V. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-327. Available from: [Link]

-

Ghaffari, S., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(9), 4239-4247. Available from: [Link]

-

Klamt, A., et al. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation, 19(18), 6245-6256. Available from: [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Matthias Rupp. Available from: [Link]

-

Skyner, R. E., McDonagh, J. L., & Groom, C. R. (2021). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Physical Chemistry Chemical Physics, 23(45), 25625-25635. Available from: [Link]

-

Wang, Z., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 62(17), 4148-4161. Available from: [Link]

-

Brown, T. N., & Brown, T. N. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 61(11), 5424-5437. Available from: [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Available from: [Link]

-

Hughes, L. D., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16567-16574. Available from: [Link]

-

Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics. Available from: [Link]

-

Ali, J., et al. (2024). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. Available from: [Link]

-

Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]

-

ResearchGate. (n.d.). Computational Tools for Solubility Prediction. ResearchGate. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

-

Avila, R. (2019, March 7). Machine Learning Methods for LogP Prediction: Pt. 1. Medium. Available from: [Link]

-

Szałek, E., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules, 27(23), 8206. Available from: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0168415). Available from: [Link]

-

LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Available from: [Link]

-

ResearchGate. (n.d.). LogP of Amino acids. Available from: [Link]

-

Chemical Shifts. (n.d.). 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR]. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

-

PubChemLite. (n.d.). Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid. Available from: [Link]

-

Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. Available from: [Link]

-

PubChem. (n.d.). CID 158720422. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-3-(4-ethoxyphenyl)propanoic acid. Available from: [Link]

-

FooDB. (2015, May 7). Showing Compound propanoate (FDB031132). Available from: [Link]

-

Al-Masoudi, N. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2349. Available from: [Link]

Sources

- 1. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mrupp.info [mrupp.info]

- 5. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-AMINO-3-(4-ISOPROPYLPHENYL)PROPANOIC ACID CAS#: 117391-53-4 [m.chemicalbook.com]

- 8. 3-Amino-3-(4-isopropylphenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. parchem.com [parchem.com]

- 10. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]

- 15. Molinspiration Cheminformatics [molinspiration.com]

- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 17. researchgate.net [researchgate.net]

- 18. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 21. lookchem.com [lookchem.com]

- 22. Showing Compound propanoate (FDB031132) - FooDB [foodb.ca]

- 23. researchgate.net [researchgate.net]

- 24. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. PubChemLite - Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid (C24H20FNO4) [pubchemlite.lcsb.uni.lu]

- 26. 3-Amino-3-(4-ethoxyphenyl)propanoic acid | C11H15NO3 | CID 591568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Propionic acid(79-09-4) 13C NMR spectrum [chemicalbook.com]

- 28. mdpi.com [mdpi.com]

- 29. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]

- 30. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 31. CID 158720422 | C18H22N2O4 | CID 158720422 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(4-isopropylphenyl)propionic acid

Introduction

3-Amino-3-(4-isopropylphenyl)propionic acid is a β-amino acid derivative with a structure that presents significant interest to researchers in medicinal chemistry and materials science. Its potential as a building block in the synthesis of novel pharmaceuticals, particularly in the development of peptide-based drugs and other bioactive molecules, necessitates a thorough understanding of its three-dimensional structure and conformational preferences.[1] The spatial arrangement of the amino and carboxylic acid functional groups, relative to the substituted phenyl ring, dictates its intermolecular interactions and, consequently, its biological activity and material properties.

This guide provides a comprehensive overview of the methodologies employed to elucidate the molecular structure and conformation of 3-Amino-3-(4-isopropylphenyl)propionic acid. We will delve into both experimental techniques and computational approaches, offering not just procedural steps but also the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.

I. The Conformational Landscape of 3-Amino-3-(4-isopropylphenyl)propionic acid

The conformational flexibility of 3-Amino-3-(4-isopropylphenyl)propionic acid arises from the rotation around several key single bonds. The primary degrees of freedom that define its overall shape are the torsion angles along the propionic acid backbone and the rotation of the 4-isopropylphenyl group. The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects governs the relative energies of the different conformers. Identifying the low-energy conformers is crucial for understanding how the molecule will interact with biological targets or self-assemble in condensed phases.

II. Experimental Determination of Molecular Conformation

Experimental methods provide direct physical evidence of molecular structure. For a molecule like 3-Amino-3-(4-isopropylphenyl)propionic acid, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques.

A. X-ray Crystallography: The Solid-State Conformation

X-ray crystallography offers an atomic-resolution snapshot of the molecule in its crystalline state.[2][3] The resulting crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining a single, often low-energy, conformation.

-

Crystallization: The initial and often most challenging step is to grow high-quality single crystals.[2]

-

Purity: The compound must be of high purity (>97%).

-

Solvent Selection: A solvent in which the compound is moderately soluble is ideal. Slow evaporation of the solvent from a saturated or near-saturated solution is a common and effective technique.[4]

-

Method:

-

Prepare a nearly saturated solution of 3-Amino-3-(4-isopropylphenyl)propionic acid in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly in a vibration-free environment.

-

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and placed in a diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[3]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The phases of the diffracted X-rays are determined, often using direct methods for small molecules.

-

An initial electron density map is generated, from which the positions of the atoms are determined.

-

The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

-

B. NMR Spectroscopy: Conformation in Solution

NMR spectroscopy provides information about the conformation of molecules in solution, which is often more biologically relevant than the solid-state structure.[5][6] By analyzing various NMR parameters, it is possible to deduce the average conformation and, in some cases, the dynamics of the molecule.

-

Sample Preparation:

-

Dissolve a sufficient amount of 3-Amino-3-(4-isopropylphenyl)propionic acid in a deuterated solvent (e.g., DMSO-d6, CD3OD).

-

-

1D NMR Spectroscopy:

-

Acquire a high-resolution 1H NMR spectrum. The chemical shifts of the protons, particularly those on the propionic acid backbone, are sensitive to the local electronic environment and can provide initial conformational clues.[7]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance constraints for determining the three-dimensional structure.

-

-

Data Analysis:

-

Coupling Constants (3JHH): The magnitude of the vicinal coupling constants between the protons on the C2 and C3 carbons of the propionic acid backbone can be used to determine the dihedral angle between them using the Karplus equation.[8]

-

NOE Intensities: The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These can be used to calculate internuclear distances.

-

Structural Calculation: The distance and dihedral angle constraints obtained from the NMR data are used as input for structure calculation programs to generate a family of conformers that are consistent with the experimental data.

-

III. Computational Analysis of Molecular Conformation

Computational modeling complements experimental techniques by providing a detailed picture of the potential energy surface of the molecule.[9] These methods can be used to explore a wide range of possible conformations and to calculate their relative energies.

A. Molecular Mechanics (MM) Conformational Search

Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. A conformational search systematically explores the rotational space of the molecule to identify low-energy conformers.

-

Structure Preparation: Build the 3D structure of 3-Amino-3-(4-isopropylphenyl)propionic acid using a molecular modeling software package.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS) that is well-parameterized for amino acids and aromatic compounds.[10]

-

Conformational Search: Perform a systematic or stochastic conformational search to generate a large number of different conformers.

-

Energy Minimization: Minimize the energy of each generated conformer to find the nearest local energy minimum.

-

Analysis: Cluster the resulting conformers based on their geometry and rank them by their relative energies.

B. Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics.[11][12][13] They are often used to refine the geometries and energies of the low-energy conformers identified by a molecular mechanics search.

-

Input Preparation: Use the low-energy conformers from the MM search as starting geometries.

-

Method Selection: Choose a suitable quantum chemical method and basis set (e.g., B3LYP/6-31G(d)).

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find the exact minimum energy structure.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set for more accurate relative energies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. Comparison of software for molecular mechanics modeling - Wikipedia [en.wikipedia.org]

- 11. Using quantum mechanics to improve estimates of amino acid side chain rotamer energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Biological activity of 3-Amino-3-(4-isopropylphenyl)propionic acid derivatives

An In-depth Technical Guide to the Biological Activity of 3-Amino-3-(4-isopropylphenyl)propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 3-Amino-3-(4-isopropylphenyl)propionic acid and its derivatives. As a distinct chemical scaffold, this class of compounds merges the structural features of β-amino acids and arylpropionic acids, two families with well-documented and diverse pharmacological relevance.[1][2] While direct research on this specific isopropylphenyl derivative is emerging, this guide synthesizes data from structurally analogous compounds to build a predictive framework for its therapeutic potential. We will delve into evidence-based hypotheses for its antimicrobial, anticancer, and anticonvulsant activities. The narrative emphasizes the causal relationships behind experimental designs and methodologies, offering field-proven insights for researchers. Detailed protocols for foundational screening assays are provided, alongside a discussion of structure-activity relationships (SAR) to guide future optimization efforts. This document serves as a foundational resource for scientists aiming to investigate and unlock the therapeutic promise of this chemical class.

The Core Scaffold: A Synthesis of Bioactive Moieties

The therapeutic potential of a molecule is fundamentally encoded in its structure. The 3-Amino-3-(4-isopropylphenyl)propionic acid scaffold is a compelling subject for investigation due to its hybrid nature. It is comprised of three key components:

-

A β-Amino Acid Backbone: Unlike their α-amino acid counterparts that are the primary building blocks of proteins, β-amino acids are known for their ability to form stable, predictable secondary structures in peptides and small molecules.[1] This structural stability often imparts resistance to enzymatic degradation, enhancing pharmacokinetic profiles.[1]

-

A Chiral Center: The C3 carbon, bonded to the amino group and the phenyl ring, is a chiral center. This introduces the potential for stereospecific interactions with biological targets, a critical consideration in modern drug design.

-

A 4-isopropylphenyl Group: This lipophilic moiety is a key feature. It is structurally related to the 4-isobutylphenyl group found in the widely-used NSAID, Ibuprofen, suggesting a potential for interaction with targets in inflammatory pathways.[3] More broadly, this group governs the molecule's lipophilicity, influencing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Caption: Core chemical structure of 3-Amino-3-(4-isopropylphenyl)propionic acid.

Potential Biological Activities: An Evidence-Based Exploration

By examining the activities of structurally similar compounds, we can formulate robust hypotheses for the therapeutic applications of 3-Amino-3-(4-isopropylphenyl)propionic acid derivatives.

Antimicrobial & Antifungal Activity

Expertise & Rationale: The field of antimicrobial research has seen significant interest in β-amino acid derivatives.[1][4] Their incorporation into peptide-like structures can mimic cationic antimicrobial peptides, which act by disrupting microbial cell membranes.[5] Furthermore, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent, structure-dependent activity against multidrug-resistant ESKAPE pathogens and pathogenic fungi.[6][7] The amphipathic nature of the target scaffold—possessing both a lipophilic isopropylphenyl tail and a hydrophilic amino acid head—is a classic blueprint for membrane-active antimicrobial agents.

Proposed Mechanism of Action: The primary hypothesized mechanism is the disruption of microbial cell membrane integrity. The lipophilic isopropylphenyl group is predicted to insert into the lipid bilayer of bacterial or fungal cells. The positively charged amino group can then interact with the negatively charged components of the membrane, leading to pore formation, leakage of cellular contents, and cell death.

Caption: High-throughput workflow for antimicrobial susceptibility testing.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system for assessing antimicrobial efficacy.

-

Preparation: A stock solution of the test derivative is prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum: The microbial strain of interest is cultured to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 Colony Forming Units/mL).

-

Incubation: 100 µL of the standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for S. aureus).

-

Controls (Self-Validation):

-

Positive Control: A well with a known antibiotic (e.g., ciprofloxacin) to ensure the assay can detect inhibition.

-

Negative Control: A well with inoculum and medium only, to ensure microbial growth.

-

Sterility Control: A well with medium only, to check for contamination.

-

Solvent Control: A well with inoculum and the highest concentration of DMSO used, to ensure the solvent has no antimicrobial effect.

-

-

Readout: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. This can be confirmed by adding a viability dye like resazurin and measuring fluorescence.

Data Presentation: Sample MIC Data

| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent | - | 64 | >128 | 128 |

| Deriv-01 | Amide (NH₂) | 16 | 64 | 32 |

| Deriv-02 | Ester (OCH₃) | 32 | 128 | 64 |

| Deriv-03 | N-alkylation (CH₃) | 8 | 32 | 16 |

Anticancer Activity

Expertise & Rationale: The intersection of amino acids and cancer biology is a fertile ground for drug discovery.[8] Structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated selective cytotoxicity against non-small cell lung cancer cells (A549).[8][9] Furthermore, other complex derivatives containing thiazole rings have shown potent antiproliferative activity, with proposed targets including SIRT2 and EGFR.[10] The propionic acid moiety itself is a feature of many established drugs, and its modification can lead to potent anticancer agents.[2][3] The rationale is to leverage the scaffold's ability to present functional groups in a specific 3D orientation to interact with enzymatic active sites or receptor binding pockets crucial for cancer cell proliferation and survival.

Proposed Mechanism of Action: Given the diversity of mechanisms seen in related compounds, several pathways are plausible. Derivatives could be designed to act as:

-

Enzyme Inhibitors: Targeting kinases (e.g., EGFR) or histone deacetylases (e.g., SIRT2) involved in cell signaling and epigenetic regulation.[10]

-

Apoptosis Inducers: Interacting with pathways that trigger programmed cell death, a common mechanism for chemotherapeutics.

-

Migration Inhibitors: Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to suppress cancer cell migration, suggesting an impact on the cytoskeleton or cell adhesion molecules.[8]

Caption: Workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into a 96-well plate at a density of ~5,000 cells per well and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plate is incubated for 48 to 72 hours to allow the compounds to exert their effects.

-

Controls (Self-Validation):

-

Positive Control: A known cytotoxic drug (e.g., doxorubicin) to validate assay sensitivity.

-

Negative Control: Untreated cells representing 100% viability.

-

Blank Control: Medium without cells to provide a background reading.

-

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Readout: After a few hours of incubation, the medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals. The absorbance is then read on a plate reader at ~570 nm. The IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated.

Data Presentation: Sample IC₅₀ Data

| Compound ID | Modification | A549 IC₅₀ (µM) | Vero (Non-cancerous) IC₅₀ (µM) | Selectivity Index (Vero/A549) |

| Parent | - | >100 | >100 | - |

| Deriv-04 | Thiazole attached | 12.5 | >100 | >8 |

| Deriv-05 | Hydrazone formation | 5.4 | 86.4 | 16 |

| Doxorubicin | (Control) | 0.8 | 1.2 | 1.5 |

Anticonvulsant Activity

Expertise & Rationale: Arylpropionic acid derivatives and other functionalized amino acids have a documented history as anticonvulsant agents.[2][11] Specific primary amino acid derivatives have shown potent, broad-spectrum anticonvulsant activity in established rodent models of seizures, surpassing the efficacy of some clinical drugs.[11] The core structure combines an aryl group and an amino acid-like moiety, features present in many known antiepileptic drugs that interact with CNS targets like ion channels or neurotransmitter receptors.

Proposed Mechanism of Action: The most common mechanisms for anticonvulsants involve modulation of neuronal excitability. Potential mechanisms for these derivatives include:

-

Ion Channel Modulation: Blocking voltage-gated sodium or calcium channels to prevent the initiation and propagation of aberrant electrical signals.

-

GABAergic Enhancement: Acting as positive allosteric modulators of GABA-A receptors, enhancing the effect of the brain's primary inhibitory neurotransmitter.

-

Glutamatergic Inhibition: Acting as antagonists at glutamate receptors (e.g., NMDA), reducing the effect of the primary excitatory neurotransmitter.[12]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model (Mice)

The MES test is a gold-standard preclinical screen for identifying compounds that can prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[13][14]

-

Compound Administration: Test compounds are administered to mice, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.).

-

Time to Peak Effect: The test is conducted at a predetermined time after administration, corresponding to the compound's likely peak effect (e.g., 30 minutes for i.p.).

-

Stimulation: A brief, high-frequency electrical stimulus is applied through corneal or ear-clip electrodes to induce a seizure.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Controls (Self-Validation):

-

Vehicle Control: A group of animals receives only the vehicle (e.g., saline, DMSO solution) to establish the baseline seizure response.

-

Positive Control: A known antiepileptic drug (e.g., phenytoin) is used to validate the model.

-

-

Dose-Response: The test is performed at several doses to determine the ED₅₀ (the dose that protects 50% of the animals). Neurotoxicity (e.g., ataxia on a rotorod) is also assessed to determine a therapeutic index.

Data Presentation: Sample Anticonvulsant Screening Data

| Compound ID | Modification | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| Parent | - | >300 | >300 | - |

| Deriv-06 | (R)-isomer | 49.6 | >300 | >6.0 |

| Deriv-07 | (S)-isomer | 152.1 | >300 | >2.0 |

| Phenytoin | (Control) | 9.5 | 68.5 | 7.2 |

Structure-Activity Relationships (SAR) and Lead Optimization

Based on published data for analogous series, we can infer key SAR trends to guide the optimization of 3-Amino-3-(4-isopropylphenyl)propionic acid derivatives.

Caption: Key modification points for SAR studies on the core scaffold.

-

Stereochemistry at C3: For functionalized amino acids, the stereochemistry at the α-carbon (C3 in this β-amino acid) is often critical. Studies on anticonvulsant amino acid derivatives show that the (R)-stereoisomer, corresponding to the D-amino acid configuration, is significantly more potent.[11] This should be a primary point of investigation.

-

Carboxylic Acid Modification: Converting the carboxylic acid to methyl esters or amides can enhance cell permeability and has been shown to improve antimicrobial activity in some series.[15] This modification is a standard initial step in prodrug strategies and lead optimization.

-

Amino Group Substitution: Acylation or alkylation of the amino group can drastically alter the molecule's properties. For antimicrobial activity, a primary amine that can be protonated is often favorable. For other targets, N-acylation can introduce new hydrogen bonding opportunities.[12]

-

Aryl Ring Substitution: Adding electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OCH₃) groups to the phenyl ring can modulate the molecule's electronic profile and lipophilicity. The addition of nitro groups to related structures has been shown to enhance antimicrobial activity.[6]

Conclusion and Future Directions

The 3-Amino-3-(4-isopropylphenyl)propionic acid scaffold represents a promising, yet underexplored, area for drug discovery. By synthesizing evidence from the broader classes of β-amino acids and arylpropionic acids, this guide has established a strong, rationale-driven basis for investigating its potential antimicrobial, anticancer, and anticonvulsant properties. The structural relationship to known bioactive molecules provides a clear starting point for synthesis and screening.

Future research should focus on the following pillars:

-

Synthesis of a Focused Library: Create a small, diverse library of derivatives based on the SAR principles outlined, focusing on stereoisomers and modifications of the carboxylic acid and amino groups.

-

Broad-Spectrum Phenotypic Screening: Validate the hypothesized activities by screening the library using the robust, high-throughput assays detailed in this guide (MIC, MTT, MES).

-

Mechanism of Action Studies: For the most potent "hits," secondary assays should be employed to elucidate the specific molecular targets and pathways involved.

-

Pharmacokinetic Profiling: Promising lead compounds will require initial ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess their drug-like properties.

By pursuing this structured, evidence-based approach, the scientific community can effectively evaluate and potentially develop a new class of therapeutic agents from this versatile chemical scaffold.

References

-

Al-Hiari, Y. M., et al. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Molecules, 20(2), 3170-89. [Link]

-

Strøm, M. B., et al. (2011). Synthesis of Cationic Antimicrobial β2,2-Amino Acid Derivatives with Potential for Oral Administration. Journal of Medicinal Chemistry, 54(22), 7902-7913. [Link]

-

Jadhav, V. B., et al. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 384-395. [Link]

-

Cholewiński, G., et al. (2018). Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid. European Journal of Medicinal Chemistry, 144, 624-634. [Link]

-

Rehman, M. F., et al. (2017). Biological Applications of β-amino acids and its derivatives. International Academy of Engineering and Medical Research, 2(7). [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(6), 729. [Link]

-

Mickevičius, V., et al. (2012). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 17(9), 10651-10667. [Link]

-

Jida, M., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093-107. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5293. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Hobby, J. A., et al. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 24(15), 2825. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. [Link]

-

Gallant, M., et al. (2003). Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3813-6. [Link]

-

Cholewiński, G., et al. (2018). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

-

Martinez-Hernandez, L., et al. (2011). Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. Journal of Medicinal Chemistry, 54(15), 5480-92. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7132. [Link]

-

Vaickelioniene, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6667. [Link]

-

Kudelko, A., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals, 16(9), 1269. [Link]

-

Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Archiv der Pharmazie, 340(3), 151-6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(4-isopropylphenyl)propanoic Acid (CAS 117391-53-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific experimental synthesis, spectroscopic data, and biological activity of 3-amino-3-(4-isopropylphenyl)propanoic acid (CAS 117391-53-4) is not extensively available in the public domain. This guide has been compiled by leveraging data from closely related analogs and established principles in organic and medicinal chemistry to provide a comprehensive and predictive overview for research and drug development purposes. All protocols and interpretations should be considered as illustrative examples and require experimental validation for this specific compound.

Introduction: The Potential of Substituted β-Amino Acids in Drug Discovery

β-amino acids and their derivatives are crucial building blocks in the synthesis of peptidomimetics and other small molecules with significant therapeutic potential. The incorporation of specific aryl substituents, such as the 4-isopropylphenyl group in the case of CAS 117391-53-4, allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This strategic modification can lead to the development of novel therapeutics for a range of diseases, including neurological disorders, cancer, and infectious diseases.

This guide provides a detailed exploration of 3-amino-3-(4-isopropylphenyl)propanoic acid, offering insights into its chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential biological significance based on the current understanding of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-amino-3-(4-isopropylphenyl)propanoic acid is presented in the table below. These values are critical for understanding the compound's behavior in biological systems and for the design of analytical and formulation protocols.

| Property | Value | Source |

| CAS Number | 117391-53-4 | - |

| Molecular Formula | C₁₂H₁₇NO₂ | LookChem[1] |

| Molecular Weight | 207.27 g/mol | LookChem[1] |

| Appearance | Solid (predicted) | ChemicalBook[2] |

| Boiling Point | 243°C (predicted) | ChemicalBook[2] |

| Storage Temperature | Room temperature, inert atmosphere | ChemicalBook[2] |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 3-amino-3-(4-isopropylphenyl)propanoic acid.

Caption: Proposed one-pot synthesis of 3-amino-3-(4-isopropylphenyl)propanoic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is adapted from general procedures for the synthesis of similar β-amino acids and requires optimization for the specific target compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and induce crystallization. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 3-amino-3-(4-isopropylphenyl)propanoic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

-

A doublet for the two methyl groups of the isopropyl substituent.

-

A septet for the methine proton of the isopropyl group.

-

Signals in the aromatic region (typically doublets) for the protons on the phenyl ring.

-

A multiplet for the methine proton at the chiral center (C3).

-

A multiplet (often appearing as a doublet of doublets) for the diastereotopic methylene protons at C2.

-

Broad signals for the amine (NH₂) and carboxylic acid (OH) protons, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:

-

Signals for the methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

Signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons.

-

A signal for the chiral methine carbon (C3).

-

A signal for the methylene carbon (C2).

-

A signal for the carbonyl carbon of the carboxylic acid group at a downfield chemical shift.

-

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:

-

O-H stretch of the carboxylic acid, appearing as a broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch of the primary amine, typically appearing as two bands in the region of 3400-3250 cm⁻¹.

-

C-H stretches of the aromatic and aliphatic portions of the molecule, just above and below 3000 cm⁻¹, respectively.

-

C=O stretch of the carboxylic acid, a strong absorption band around 1725-1700 cm⁻¹.

-

C=C stretches of the aromatic ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (207.27). Common fragmentation patterns for this type of molecule could include the loss of the carboxylic acid group, the isopropyl group, and cleavage of the C2-C3 bond.

Potential Biological Activity and Applications in Drug Development

While specific biological data for 3-amino-3-(4-isopropylphenyl)propanoic acid is lacking, the broader class of 3-aryl-β-amino acid derivatives has shown promise in several therapeutic areas.

Rationale for Potential Bioactivity

The structural features of 3-amino-3-(4-isopropylphenyl)propanoic acid suggest several avenues for biological interaction:

-

GABA Receptor Modulation: β-amino acids can act as analogs of the neurotransmitter γ-aminobutyric acid (GABA). Modifications on the phenyl ring can influence their binding affinity and selectivity for different GABA receptor subtypes, suggesting potential applications in neurological and psychiatric disorders.

-

Enzyme Inhibition: The carboxylic acid and amine functionalities can interact with the active sites of various enzymes. The isopropylphenyl group can provide hydrophobic interactions, potentially leading to the inhibition of enzymes involved in disease pathways.

-

Antimicrobial and Anticancer Activity: Recent studies on similar 3-aminopropanoic acid derivatives have demonstrated their potential as scaffolds for the development of novel antimicrobial and anticancer agents. The lipophilic isopropylphenyl group could enhance cell membrane permeability, a desirable property for such agents.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the preliminary biological evaluation of 3-amino-3-(4-isopropylphenyl)propanoic acid.

Caption: A general workflow for the biological evaluation of a novel compound.

Safety and Handling

As with any chemical compound, 3-amino-3-(4-isopropylphenyl)propanoic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Amino-3-(4-isopropylphenyl)propanoic acid represents a promising, yet underexplored, chemical entity with potential applications in drug discovery. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its biological evaluation, based on the current knowledge of related β-amino acid derivatives. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this compound and to unlock its therapeutic potential.

References

-

LookChem. Cas 117391-53-4, 3-AMINO-3-(4-ISOPROPYLPHENYL... Available from: [Link]

Sources

The Profen Archetype: A Technical Guide to the Structure-Activity Relationship of Aryl Propionic Acid Analogs

Introduction: Deconstructing a Pain Relief Powerhouse

Aryl propionic acid derivatives, colloquially known as "profens," represent a cornerstone of modern pharmacotherapy, providing relief from pain and inflammation to millions worldwide.[1][2][3][4] This class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) includes household names like Ibuprofen and Naproxen.[1][2] Their therapeutic effect is primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins—compounds that drive inflammation, pain, and fever.[4][5][6]

This technical guide moves beyond a simple recitation of facts, offering a deep dive into the molecular intricacies that govern the efficacy and selectivity of these crucial drugs. We will dissect the aryl propionic acid scaffold piece by piece, exploring the critical structure-activity relationships (SAR) that have been uncovered through decades of research. For drug development professionals, understanding these relationships is not merely an academic exercise; it is the fundamental basis for designing the next generation of safer, more potent, and more specific anti-inflammatory agents.

The Core Pharmacophore: A Triad of Essential Features

The biological activity of aryl propionic acid analogs is dictated by a remarkably consistent pharmacophore. This molecular blueprint consists of three key features: an acidic center, an α-substituent on the propionic acid chain, and a planar aromatic ring system. The spatial relationship and electronic properties of these components are paramount for effective binding to the active site of the COX enzymes.

Pillar 1: The Acidic Center - The Anchor of Activity